molecular formula C14H9BrClIN2 B6292961 6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine CAS No. 2404733-82-8

6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B6292961
CAS No.: 2404733-82-8
M. Wt: 447.49 g/mol
InChI Key: HNGPXQHXMRMZKA-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, which contribute to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with bromoacetophenone derivatives, followed by iodination and chlorination steps. The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave irradiation, which significantly reduces reaction times and improves yields. This method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine is unique due to the presence of multiple halogen atoms, which enhance its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClIN2/c1-8-6-10(15)7-19-13(17)12(18-14(8)19)9-2-4-11(16)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPXQHXMRMZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2I)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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